molecular formula C15H11BrN2O B13417734 N-(2-Bromophenyl)-1H-indole-3-carboxamide CAS No. 61788-28-1

N-(2-Bromophenyl)-1H-indole-3-carboxamide

Cat. No.: B13417734
CAS No.: 61788-28-1
M. Wt: 315.16 g/mol
InChI Key: FYQCIOKDZWJFCY-UHFFFAOYSA-N
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Description

N-(2-Bromophenyl)-1H-indole-3-carboxamide is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry. This compound features a bromophenyl group attached to the nitrogen atom of the indole ring, which can influence its chemical reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Bromophenyl)-1H-indole-3-carboxamide typically involves the reaction of 2-bromophenylamine with indole-3-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction conditions often include refluxing in an appropriate solvent such as dichloromethane or dimethylformamide .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound .

Chemical Reactions Analysis

Types of Reactions

N-(2-Bromophenyl)-1H-indole-3-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indole derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

N-(2-Bromophenyl)-1H-indole-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-Bromophenyl)-1H-indole-3-carboxamide involves its interaction with specific molecular targets. The bromophenyl group can enhance the compound’s binding affinity to certain receptors or enzymes, influencing its biological activity. The indole ring can participate in π-π stacking interactions and hydrogen bonding, further contributing to its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Chlorophenyl)-1H-indole-3-carboxamide
  • N-(2-Fluorophenyl)-1H-indole-3-carboxamide
  • N-(2-Methylphenyl)-1H-indole-3-carboxamide

Uniqueness

N-(2-Bromophenyl)-1H-indole-3-carboxamide is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological properties. The bromine atom can participate in halogen bonding and can be easily substituted with other functional groups, providing a versatile platform for further chemical modifications .

Properties

CAS No.

61788-28-1

Molecular Formula

C15H11BrN2O

Molecular Weight

315.16 g/mol

IUPAC Name

N-(2-bromophenyl)-1H-indole-3-carboxamide

InChI

InChI=1S/C15H11BrN2O/c16-12-6-2-4-8-14(12)18-15(19)11-9-17-13-7-3-1-5-10(11)13/h1-9,17H,(H,18,19)

InChI Key

FYQCIOKDZWJFCY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C(=O)NC3=CC=CC=C3Br

Origin of Product

United States

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